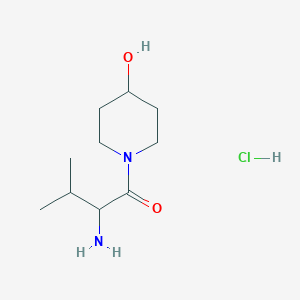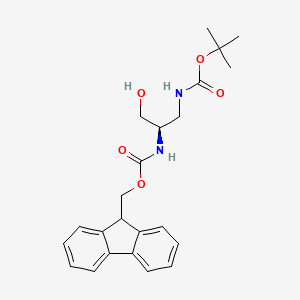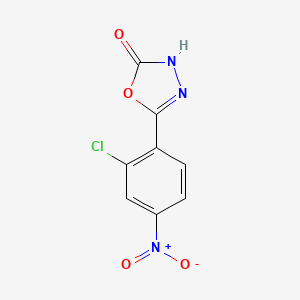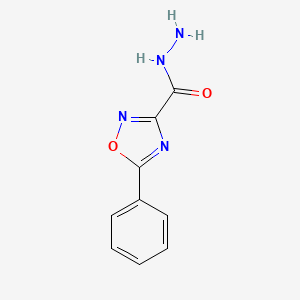
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound known for its unique structure and properties. It is a white crystalline powder that is stable at room temperature and soluble in water but poorly soluble in organic solvents . This compound has a molecular weight of approximately 261.77 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and minimize impurities. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride: This compound has a similar structure but differs in the position of the methyl group.
2-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride: Another similar compound with variations in the carbon chain length and functional groups.
Uniqueness
What sets 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
2-amino-1-(4-hydroxypiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12;/h7-9,13H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJCHHCPKSIIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)



![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)



![1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1394961.png)
![tert-Butyl 2-{[4-(Methylsulfonyl)phenyl]acetyl}pyrazolidine-1-carboxylate](/img/structure/B1394962.png)

